3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine
Description
3-(But-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a fused heterocyclic compound featuring a sulfur-containing thiopyran ring fused to a pyridazine moiety. The substituent at position 3, a but-2-yn-1-yloxy group, introduces an alkyne-linked ether functionality.
Properties
IUPAC Name |
3-but-2-ynoxy-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-3-5-14-11-7-9-8-15-6-4-10(9)12-13-11/h7H,4-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPFUCDOHMSKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NN=C2CCSCC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions involving thiopyrano and pyridazine derivatives under controlled conditions. The reaction often requires specific catalysts and solvents to achieve high yields and purity.
Biological Activity
Research indicates that compounds in the thiopyrano[4,3-c]pyridazine family exhibit a range of biological activities:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Case Study : A study evaluated the cytotoxic effects of various thiopyrano derivatives against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 1.06 ± 0.16 |
| This compound | MCF-7 | 1.23 ± 0.18 |
| This compound | HeLa | 2.73 ± 0.33 |
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains and fungi:
- Findings : In vitro tests revealed that the compound inhibited the growth of several pathogenic bacteria and fungi at varying concentrations .
3. Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound:
- Mechanism : Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer proliferation pathways.
- Receptor Modulation : It could modulate receptor activity related to inflammation and immune responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Pyrano[4,3-b]pyridin-7-one (PP1a)
- Synthesis : Prepared via Diels-Alder reactions and bromination (e.g., PP1m: 8-bromo derivative) .
- PP1a derivatives lack the alkyne substituent, simplifying synthetic routes but limiting functional diversity.
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives
Substituent Variations
Tetrazol-5-yl Derivatives ()
- Structure: Hexahydro-7H-pyrano[2,3-c]pyridazine with tetrazole substituent.
- Synthesis : Regioselective Diels-Alder cycloaddition yields quantitative yields .
- Key Differences : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability compared to the alkyne ether.
TLR7-9 Antagonists ()
- Structure: Tetrahydropyrazolo[4,3-c]pyridin-1-yl groups with morpholine and quinoline appendages.
- Activity : Targets Toll-like receptors for treating lupus .
- Key Differences: Pyrazolo-pyridin cores offer distinct hydrogen-bonding motifs, while the thiopyrano-pyridazine’s sulfur may enhance hydrophobic interactions.
Physicochemical and Pharmacological Properties
Solubility and Stability
Data Table: Key Structural and Functional Attributes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
